Cas no 1250608-12-8 (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol)

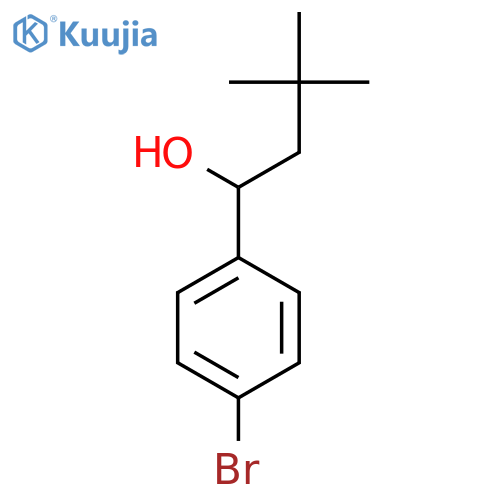

1250608-12-8 structure

商品名:1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

CAS番号:1250608-12-8

MF:C12H17BrO

メガワット:257.166783094406

MDL:MFCD12786805

CID:4581679

PubChem ID:61100705

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol

- Z2284400198

- 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

-

- MDL: MFCD12786805

- インチ: 1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3

- InChIKey: VMEIUKZONFDIJY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(CC(C)(C)C)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 166

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 20.2

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250169-0.05g |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95.0% | 0.05g |

$76.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-2.5g |

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95% | 2.5g |

¥21870.00 | 2024-08-09 | |

| Enamine | EN300-250169-0.25g |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95.0% | 0.25g |

$162.0 | 2025-03-21 | |

| Enamine | EN300-250169-0.5g |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95.0% | 0.5g |

$310.0 | 2025-03-21 | |

| Chemenu | CM426314-1g |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95%+ | 1g |

$508 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-50mg |

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95% | 50mg |

¥2052.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-5g |

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95% | 5g |

¥28051.00 | 2024-08-09 | |

| Chemenu | CM426314-500mg |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95%+ | 500mg |

$363 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313163-500mg |

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95% | 500mg |

¥8370.00 | 2024-08-09 | |

| Enamine | EN300-250169-2.5g |

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |

1250608-12-8 | 95.0% | 2.5g |

$810.0 | 2025-03-21 |

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1250608-12-8 (1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1250608-12-8)1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

清らかである:99%

はかる:1g

価格 ($):425.0